molecular formula C8H7N3O B2370774 3-hydroxy-1-(2-pyridyl)-1H-pyrazole CAS No. 126583-32-2

3-hydroxy-1-(2-pyridyl)-1H-pyrazole

Cat. No. B2370774
CAS RN: 126583-32-2
M. Wt: 161.164
InChI Key: UAPKLGLVGBGMRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridinone derivatives has been studied . Pyridine was used as substrates, and hydrogen peroxide and nitric acid as reagents to get 4-nitropyridine-N-oxide, followed by acetylization, and elimination reactions to generate pyridinone .


Molecular Structure Analysis

The molecular structure of 3-hydroxy-1-(2-pyridyl)-1H-pyrazole has been analyzed using quantum chemical calculations . The structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities have been determined .


Chemical Reactions Analysis

The chemical reactions of pyridinone derivatives have been explored . These compounds can form additional interactions with the therapeutic targets, cross the cell membrane easily, and increase the water solubility of molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-hydroxy-1-(2-pyridyl)-1H-pyrazole include a molecular formula of C8H7N3O and a molecular weight of 161.164. Other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume have been reported .

Scientific Research Applications

Anti-Fibrosis Activity:

The pyrimidine moiety, present in 1-(pyridin-2-yl)-1H-pyrazol-3-ol, has been employed in designing privileged structures in medicinal chemistry. In a study by Gu et al., novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic activities . These compounds were tested against immortalized rat hepatic stellate cells (HSC-T6). Notably, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited the best activities, with IC50 values of 45.69 μM and 45.81 μM, respectively. Additionally, these compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs.

Other Potential Applications:

While anti-fibrosis activity stands out, the pyrimidine core in this compound also offers other promising applications:

a. Antimicrobial Properties:: Pyrimidine derivatives have been reported as antimicrobial agents . Further investigations could explore the specific antimicrobial spectrum and mechanisms of action for this compound.

b. Antiviral Activity:: Given the diverse biological activities associated with pyrimidine derivatives, it’s worth investigating whether 1-(pyridin-2-yl)-1H-pyrazol-3-ol exhibits antiviral properties.

c. Antitumor Potential:: Pyrimidine-based compounds have shown antitumor effects . Research could explore the impact of this compound on cancer cell lines.

d. Materials Science and Optoelectronics:: Aromatic heterocycles, including pyrimidines, play a crucial role in materials science and optoelectronic devices . Investigating the optical properties of this compound could be valuable.

e. Sensors and Confocal Microscopy:: Imidazo derivatives (which include pyrimidine moieties) have been used in sensors and as emitters for confocal microscopy . Exploring these applications could yield interesting results.

Safety and Hazards

The safety data sheet for 3-hydroxy-1-(2-pyridyl)-1H-pyrazole is available . It is recommended for research and development use by, or directly under the supervision of, a technically qualified individual .

Future Directions

The future directions of research on 3-hydroxy-1-(2-pyridyl)-1H-pyrazole could involve further exploration of its potential applications in drug discovery . The advancements in understanding the potential of this biologically enriched scaffold could expedite the development of its new applications .

properties

IUPAC Name

2-pyridin-2-yl-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c12-8-4-6-11(10-8)7-3-1-2-5-9-7/h1-6H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPKLGLVGBGMRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-1-(2-pyridyl)-1H-pyrazole

Synthesis routes and methods

Procedure details

(2E)-3-Ethoxy-N′-pyridin-2-ylprop-2-enohydrazide (8.5 g, 41 mmol) was stirred with concentrated 37% HCl (20 mL) for 3 h. The resulting reaction mixture was adjusted to pH 7 using 1N NaOH (aq) and a precipitate formed. The reaction mixture then extracted with EtOAc (3×50 mL)and washed with brine. The combined organic phase was dried over Na2SO4, concentrated in vacuo purified using liquid chromatography on silica gel eluting with EtOAc (100%) to afford 1-pyridin-2-yl-1,2-dihydro-3H-pyrazol-3-one as a yellow solid. 1H NMR (CD3Cl, 300 MHz) δ 12.00 (br, 1H), 8.43˜8.39 (m, 2H), 7.85 (ddd, 1H), 7.64 (d, 1H), 7.16 (ddd, 1H), 5.99 (d, 1H). MS (ESI) 162 (M++H).
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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